molecular formula C16H14ClNO4 B5567835 [2-(2-Chloroanilino)-2-oxoethyl] 3-methoxybenzoate

[2-(2-Chloroanilino)-2-oxoethyl] 3-methoxybenzoate

Cat. No.: B5567835
M. Wt: 319.74 g/mol
InChI Key: DVKZTRXJLUGBPZ-UHFFFAOYSA-N
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Description

[2-(2-Chloroanilino)-2-oxoethyl] 3-methoxybenzoate: is an organic compound that features a combination of a chloroaniline moiety and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chloroanilino)-2-oxoethyl] 3-methoxybenzoate typically involves the reaction of 2-chloroaniline with 3-methoxybenzoic acid in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of [2-(2-Chloroanilino)-2-hydroxyethyl] 3-methoxybenzoate.

    Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: [2-(2-Chloroanilino)-2-hydroxyethyl] 3-methoxybenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [2-(2-Chloroanilino)-2-oxoethyl] 3-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry: Industrially, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the development of new products and technologies.

Mechanism of Action

The mechanism of action of [2-(2-Chloroanilino)-2-oxoethyl] 3-methoxybenzoate involves its interaction with specific molecular targets. The chloroaniline moiety can interact with enzymes or receptors, leading to the modulation of their activity. The ester group can undergo hydrolysis, releasing the active components that exert their effects on the target pathways.

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: Compared to these similar compounds, [2-(2-Chloroanilino)-2-oxoethyl] 3-methoxybenzoate is unique due to the presence of the methoxybenzoate ester groupThe combination of the chloroaniline and methoxybenzoate moieties provides a distinct chemical profile that sets it apart from other dichloroaniline derivatives .

Properties

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-12-6-4-5-11(9-12)16(20)22-10-15(19)18-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKZTRXJLUGBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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